4-Nitro-1H-indazole-3-carbaldehyde
CAS No.: 887588-89-8
Cat. No.: VC3956996
Molecular Formula: C8H5N3O3
Molecular Weight: 191.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 887588-89-8 |
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Molecular Formula | C8H5N3O3 |
Molecular Weight | 191.14 g/mol |
IUPAC Name | 4-nitro-2H-indazole-3-carbaldehyde |
Standard InChI | InChI=1S/C8H5N3O3/c12-4-6-8-5(9-10-6)2-1-3-7(8)11(13)14/h1-4H,(H,9,10) |
Standard InChI Key | HZXBMQKURMFKQB-UHFFFAOYSA-N |
SMILES | C1=CC2=NNC(=C2C(=C1)[N+](=O)[O-])C=O |
Canonical SMILES | C1=CC2=NNC(=C2C(=C1)[N+](=O)[O-])C=O |
Introduction
Structural and Molecular Characteristics
The molecular structure of 4-nitro-1H-indazole-3-carbaldehyde consists of a bicyclic indazole core with substituents influencing its electronic and steric properties. Key features include:
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Molecular Weight: 191.14 g/mol (consistent with 6-nitro-1H-indazole-3-carbaldehyde ).
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Substituent Effects:
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The nitro group (-NO) at position 4 acts as a strong electron-withdrawing group, polarizing the aromatic system and directing electrophilic substitution to the 6-position.
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The aldehyde (-CHO) at position 3 provides a reactive site for nucleophilic additions or condensations, enabling derivatization into Schiff bases or heterocyclic compounds .
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Comparative analysis with 6-nitro-1H-indazole-3-carbaldehyde reveals that positional isomerism significantly impacts properties such as dipole moment (, estimated) and solubility. The 4-nitro derivative is predicted to exhibit reduced aqueous solubility compared to its 6-nitro counterpart due to increased molecular symmetry and intermolecular stacking.
Synthetic Routes and Optimization
Nitrosation-Formylation Cascade
A validated method for synthesizing indazole-3-carbaldehydes involves nitrosation of indole precursors followed by formylation (Scheme 1) . For 4-nitro-1H-indazole-3-carbaldehyde, the pathway likely proceeds as follows:
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Nitration: Electrophilic nitration of 1H-indazole using nitric acid () and sulfuric acid () at 0–5°C yields 4-nitro-1H-indazole.
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Vilsmeier-Haack Formylation: Treatment with phosphoryl chloride () and dimethylformamide () introduces the aldehyde group at position 3 .
Reaction Conditions:
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Temperature: 0–5°C (nitration), 80–90°C (formylation).
Key Challenges:
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Competing nitration at position 6 requires precise control of reaction kinetics.
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Dimethylamino byproducts may form during formylation, necessitating purification via column chromatography .
Physicochemical Properties
Experimental data from structurally similar compounds provide proxies for estimating properties (Table 1):
Thermal Stability: The nitro group confers thermal instability, with decomposition observed above 250°C. Differential scanning calorimetry (DSC) predicts an exothermic decomposition peak at 280°C .
Applications in Scientific Research
Medicinal Chemistry
Indazole derivatives are explored as kinase inhibitors and antimicrobial agents. The aldehyde moiety in 4-nitro-1H-indazole-3-carbaldehyde serves as a handle for constructing:
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Schiff Bases: Condensation with amines yields imines, which exhibit anticancer activity in vitro (e.g., IC = 2.5 μM against HeLa cells ).
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Hydrazones: Reaction with hydrazines forms hydrazones, potent inhibitors of Mycobacterium tuberculosis enoyl-ACP reductase.
Materials Science
The compound’s conjugated π-system enables applications in:
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Organic Semiconductors: Thin films exhibit hole mobility () of 0.1 cm²/V·s, suitable for OLEDs .
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Fluorescent Probes: Nitro-to-amine reduction generates aminobenzaldehyde derivatives with λ = 450 nm .
Comparison with Structural Analogs
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